Product packaging for 1-Phenyl-7-(trifluoromethyl)azepan-2-one(Cat. No.:CAS No. 1224599-71-6)

1-Phenyl-7-(trifluoromethyl)azepan-2-one

Cat. No.: B572647
CAS No.: 1224599-71-6
M. Wt: 257.256
InChI Key: MYUVADPVCRERST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenyl-7-(trifluoromethyl)azepan-2-one is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a lactam (azepan-2-one) core integrated with a phenyl group and a strategically positioned trifluoromethyl (CF3) group. The incorporation of the trifluoromethyl group is a well-established strategy in modern drug design, as this moiety can significantly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability . These modifications are often pursued to optimize the biological activity and pharmacokinetic profile of potential therapeutic agents. Compounds containing the azepan-2-one scaffold and trifluoromethyl groups have been investigated in various research contexts. For instance, structurally related sulfonamide derivatives of 2-oxoazepane have been patented for their potential as anti-inflammatory agents, highlighting the relevance of this core structure in probing inflammatory pathways . Furthermore, the CF3 group is a prominent pharmacophore in numerous FDA-approved drugs and experimental compounds, where it is known to contribute to target binding affinity and efficacy through mechanisms such as modulating electron distribution and participating in hydrophobic interactions . This combination of features makes this compound a valuable building block for researchers developing novel bioactive molecules, particularly in the synthesis of more complex derivatives for screening against specific biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14F3NO B572647 1-Phenyl-7-(trifluoromethyl)azepan-2-one CAS No. 1224599-71-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1224599-71-6

Molecular Formula

C13H14F3NO

Molecular Weight

257.256

IUPAC Name

1-phenyl-7-(trifluoromethyl)azepan-2-one

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-8-4-5-9-12(18)17(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

MYUVADPVCRERST-UHFFFAOYSA-N

SMILES

C1CCC(=O)N(C(C1)C(F)(F)F)C2=CC=CC=C2

Synonyms

1-Phenyl-7-(trifluoroMethyl)azepan-2-one

Origin of Product

United States

Chemical Transformations and Reactivity Profile of 1 Phenyl 7 Trifluoromethyl Azepan 2 One

Reactivity of the Azepan-2-one (B1668282) Core

The azepan-2-one ring, a derivative of ε-caprolactam, is the central reactive scaffold of the molecule. Its reactivity is primarily centered around the endocyclic amide (lactam) bond and the potential for ring manipulations.

The amide bond within the lactam ring is susceptible to cleavage under hydrolytic conditions. The rate and ease of this hydrolysis are influenced by the substituents on both the nitrogen and the α-carbon. The presence of the electron-withdrawing phenyl group on the nitrogen and the trifluoromethyl group at the C7 position enhances the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding ring-opened amino acid, 7-amino-7-(trifluoromethyl)heptanoic acid, and aniline. Zirconium dioxide (ZrO2) has been shown to be an effective heterogeneous catalyst for the hydrolysis of amide bonds in various molecules, including nylon 6 (a polymer of ε-caprolactam), suggesting its potential applicability for this transformation. rsc.org Studies on dipeptides have shown that hydrolysis rates are dependent on pH, with bell-shaped profiles often observed. rsc.org For instance, the hydrolysis of glycylserine catalyzed by a zirconium(IV)-substituted polyoxometalate showed a maximum rate in the pD range of 5.5–6.0. rsc.org

Functionalization: The amide nitrogen, once deprotonated, can act as a nucleophile. However, direct N-alkylation or N-acylation is often challenging in lactams. A more common functionalization strategy involves N-acylation to form a reactive N-acyl-lactam (imide) intermediate. This imide can then participate in further reactions. For example, N-acylation of lactams with acryloyl chloride generates N-acryloyl imides, which can serve as Michael acceptors. nih.govwhiterose.ac.uk

Table 1: Representative Conditions for Amide Bond Hydrolysis (Analogous Systems)

SubstrateCatalyst/ReagentConditionsProduct(s)YieldSource
GlycylglycineZrO₂Water, 200°C, 6 hGlycine97% rsc.org
GlycylserineZirconium(IV)-polyoxometalatepD 5.4, 60°CGlycine, Serine- rsc.org
Nylon 6ZrO₂Water, 250°C, 6 hε-Caprolactam, ε-Aminocaproic acid78% (total) rsc.org

Beyond simple hydrolysis, the azepan-2-one ring can undergo more complex transformations that alter its size.

Ring-Opening: Acid-mediated ring-opening reactions are known for α-aryl-lactams. nih.gov Treatment of 4-aryl-azetidin-2-ones with a strong acid like triflic acid leads to ring cleavage to form cinnamamides. nih.gov Lactams with larger rings (7- and 8-membered) also undergo ring-opening under these conditions. nih.gov It is plausible that 1-phenyl-7-(trifluoromethyl)azepan-2-one could undergo a similar acid-catalyzed ring-opening, initiated by protonation of the amide carbonyl, followed by C-N bond cleavage.

Ring-Contraction: Ring contractions of cyclic ketones can be achieved via the Wolff rearrangement of an α-diazoketone intermediate. wikipedia.org This would require initial functionalization of the azepan-2-one at the C3 position to introduce a diazo group, a multi-step process. The rearrangement would lead to a substituted pyrrolidine (B122466) derivative.

Ring-Expansion: Several methodologies exist for the ring expansion of lactams.

Conjugate Addition/Ring Expansion (CARE): A powerful method involves the N-acylation of a lactam to form an imide, which then undergoes a conjugate addition-ring expansion cascade with a nucleophile. For instance, reacting an N-acryloyl lactam with a primary amine can expand the ring by four atoms. nih.govwhiterose.ac.uk

Photochemical Rearrangement: A two-step formal [5+2] cycloaddition has been developed where a pyrrolidinone is condensed with an aldehyde to form an N-vinylpyrrolidinone, which then undergoes a photochemical rearrangement to an azepin-4-one. nih.gov A similar photochemical Fries-like rearrangement could potentially be applied to derivatives of this compound.

From Aziridines: Ring expansion of trifluoromethyl-substituted aziridines has been used as a route to access functionalized trifluoromethyl β-lactams. rsc.orgrsc.org While this is a synthetic route to smaller lactams, it highlights the utility of ring expansion in constructing trifluoromethylated heterocyclic systems.

Table 2: Selected Ring Expansion Methodologies for Lactams

Starting MaterialReagentsProduct TypeKey TransformationSource
N-Acryloyl-δ-valerolactamp-Fluorobenzylamine10-membered bis-lactamConjugate Addition/Ring Expansion (CARE) whiterose.ac.uk
N-VinylpyrrolidinoneUV light (photochemical)Azepin-4-onePhoto-Fries-like rearrangement nih.gov
Carboxylic acid trifluoromethyl aziridineHalogenating agentHalogeno β-lactamStereoselective ring expansion rsc.orgrsc.org

Reactions Involving the Phenyl Substituent

The N-phenyl group is not merely a passive substituent; its aromatic character allows for a range of substitution and derivatization reactions.

Electrophilic Aromatic Substitution (EAS): The amide group attached to the phenyl ring acts as an ortho-, para-directing group. However, due to the electron-withdrawing nature of the carbonyl, the N-acyl group is deactivating towards electrophilic attack. Therefore, harsher conditions are typically required for electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions compared to an unsubstituted benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNA_r_): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like benzene. wikipedia.org For an SNA_r_ reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group. nih.govmasterorganicchemistry.com In the case of this compound, the phenyl ring itself is not sufficiently electron-deficient to readily undergo SNA_r_. However, if electron-withdrawing groups (e.g., nitro groups) were introduced onto the phenyl ring via electrophilic substitution, subsequent SNA_r_ reactions would become feasible. youtube.com

Modern synthetic methods offer various ways to functionalize the phenyl ring, often by first introducing a handle like a halogen.

Metal-Catalyzed Cross-Coupling: If a halogen atom (e.g., Br, I) is introduced onto the phenyl ring, it can serve as a site for numerous palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with a boronic acid could introduce new aryl or alkyl groups. researchgate.net

N-Arylation Chemistry: While the starting compound is already N-arylated, studies on the synthesis of N-aryl lactams show that aryl iodides with both electron-donating and electron-withdrawing groups can be successfully coupled with lactams, indicating the broad scope of accessible phenyl-substituted analogues. acs.org

Derivatization via Isothiocyanates: Functional groups on the phenyl ring can be used for derivatization. For example, an amino group on the phenyl ring could be converted to a phenyl isothiocyanate (PITC), which is a reagent used for pre-column derivatization in HPLC analysis by reacting with primary and secondary amines. scholarsresearchlibrary.com Conversely, derivatization of the phenol (B47542) group to phenyl acetate (B1210297) using acetic anhydride (B1165640) is a common strategy for analysis. researchgate.net

Transformations and Stability of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key feature of the molecule, imparting significant changes to its properties.

The CF₃ group is known for its high stability, which stems from the strength of the carbon-fluorine bonds. tcichemicals.com This robustness makes the CF₃ group generally unreactive under many common reaction conditions, which is a desirable trait in medicinal chemistry as it enhances metabolic stability. rsc.orgacs.orgrsc.org The introduction of a CF₃ group can significantly alter the physical and chemical properties of a molecule, including its lipophilicity and bioavailability. rsc.orgnih.gov

While highly stable, the transformation of a CF₃ group is not impossible, though it requires specific and often harsh conditions. Selective transformations of aromatic trifluoromethyl groups have been achieved, for instance, by leveraging neighboring group participation to enable C-F bond activation. tcichemicals.com However, such transformations are challenging and often suffer from over-reaction. tcichemicals.com For this compound, the trifluoromethyl group is expected to remain intact during most chemical transformations targeting the lactam core or the phenyl ring.

Influence of the Trifluoromethyl Group on Adjacent Reactive Centers

The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that dramatically alters the electronic environment of neighboring atoms. nih.gov This strong inductive effect (-I) reduces the electron density at the adjacent nitrogen atom of the azepan-2-one ring. Consequently, the basicity of the nitrogen is significantly diminished compared to its non-fluorinated counterpart, caprolactam. acs.org This has direct implications for reactions involving the nitrogen atom, such as N-alkylation or N-acylation, which would be expected to be less facile.

Furthermore, the electron-withdrawing nature of the CF3 group enhances the electrophilicity of the adjacent carbonyl carbon (C-2). This heightened electrophilicity makes the amide bond more susceptible to nucleophilic attack. While this could potentially lead to ring-opening reactions under certain conditions, it also activates the carbonyl group for other transformations.

The CF3 group's influence extends to the adjacent C-7 methine proton. The strong electron-withdrawing effect increases the acidity of this proton, making it more susceptible to deprotonation by a suitable base. This could facilitate the formation of an enolate-like intermediate, which can then participate in various carbon-carbon bond-forming reactions. This enhanced acidity is a key feature in the reactivity of α-trifluoromethyl carbonyl compounds.

Fluorine-Related Reaction Mechanisms

The presence of the trifluoromethyl group can enable specific reaction mechanisms that are not observed in non-fluorinated analogs. For instance, reactions involving the elimination of a fluoride (B91410) ion to form a difluoro- or monofluoro- intermediate are a possibility under specific conditions, although this is less common for the stable CF3 group.

More relevant are reactions that leverage the unique properties of the CF3 group to direct the outcome. In transformations involving radical intermediates, the highly electronegative fluorine atoms can influence the stability and subsequent reactions of these species. Research on radical trifluoromethylation reactions has highlighted the unique behavior of the CF3 group in such processes.

Additionally, the introduction of the trifluoromethyl group can open pathways for the synthesis of other fluorinated compounds. For example, selective reduction of the carbonyl group could lead to a trifluoromethyl-substituted azepane, a valuable scaffold in medicinal chemistry.

Investigations into Reaction Mechanisms and Selectivity in Analogous Systems

While specific studies on the reaction mechanisms of this compound are not extensively documented, valuable insights can be drawn from investigations into analogous systems, particularly smaller ring lactams and other α-trifluoromethyl carbonyl compounds.

Research into the synthesis of α-trifluoromethyl-β-lactams has shown that the fluoroalkyl group plays a critical role in the success of cyclization reactions. nih.gov In palladium-catalyzed carbonylation reactions to form β-lactams, the presence of the trifluoromethyl group was found to be essential for the desired transformation to occur. nih.gov This suggests that the electronic effects of the CF3 group are crucial for the reaction mechanism, likely by influencing the stability of key intermediates in the catalytic cycle.

Furthermore, studies on the stereoselectivity of reactions involving α-trifluoromethyl ketones have demonstrated the profound influence of the CF3 group. In superacid-mediated reactions, the trifluoromethyl group can lead to excellent stereocontrol, favoring the formation of a specific stereoisomer. nih.gov This is attributed to the group's ability to stabilize certain conformations of reaction intermediates through electrostatic interactions. nih.gov

The table below summarizes findings from analogous systems that shed light on the potential reactivity and selectivity of this compound.

Analogous SystemReaction TypeKey FindingImplication for this compoundReference
α-Trifluoromethyl-β-lactamsPalladium-catalyzed cyclocarbonylationThe trifluoromethyl group is crucial for the success of the lactam ring formation.Suggests that the CF3 group would play a key role in synthetic routes targeting the azepan-2-one ring. nih.gov
Trifluoromethyl-substituted 1,3-diketonesSuperacid-mediated condensationThe CF3 group directs the stereochemical outcome of the reaction, leading to the exclusive formation of the syn stereoisomer.Indicates that reactions at or near the C-7 position could proceed with high stereoselectivity. nih.gov
Trifluoromethyl ketiminesAsymmetric aza-Henry reactionHigh yields and enantioselectivities can be achieved in the synthesis of chiral trifluoromethyl amines.Demonstrates the potential for stereoselective functionalization adjacent to the CF3 group. nih.govfrontiersin.org
Isoxazole-based moleculesBiological activity screeningThe introduction of a CF3 group significantly enhanced the anti-cancer activity compared to the non-fluorinated analog.Highlights the potential of the CF3 group to modulate the biological properties of the azepan-2-one scaffold. rsc.org

These studies on analogous systems provide a strong foundation for predicting the chemical behavior of this compound. The powerful electron-withdrawing nature of the trifluoromethyl group is expected to be the dominant factor governing its reactivity, influencing the acidity of adjacent protons, the electrophilicity of the carbonyl carbon, and the stereochemical course of its transformations.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is the cornerstone for determining the solution-state structure and conformation of 1-Phenyl-7-(trifluoromethyl)azepan-2-one. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular framework can be assembled.

The protons on the azepane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The proton at the C7 position, being adjacent to the electron-withdrawing trifluoromethyl group, is anticipated to be shifted downfield. The methylene (B1212753) protons at positions C3, C4, C5, and C6 would likely appear as complex multiplets in the upfield region of the spectrum, generally between δ 1.5 and 3.5 ppm. The analysis of coupling constants (J values) would be instrumental in determining the dihedral angles between adjacent protons, thus providing insight into the conformation of the seven-membered ring.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C2) of the lactam is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The carbon atom of the trifluoromethyl group (CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The azepane ring carbons would have distinct chemical shifts, with the C7 carbon, bonded to the CF₃ group, showing a significant downfield shift compared to the other methylene carbons of the ring.

¹⁹F NMR spectroscopy is a powerful tool for specifically probing the trifluoromethyl group. A single resonance, a singlet in a proton-decoupled spectrum, would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to a saturated carbon and would provide confirmation of its presence in the molecule.

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure in solution, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the azepane ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY data would be vital for determining the conformation of the seven-membered ring and the relative orientation of the phenyl and trifluoromethyl substituents.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam, typically appearing around 1650-1680 cm⁻¹. The C-N stretching vibration of the amide would also be observable. The aromatic C-H and C=C stretching vibrations of the phenyl ring would be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The strong C-F stretching vibrations of the trifluoromethyl group are expected to appear in the region of 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-CF₃ bond could also be a characteristic feature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact molecular weight of this compound. This analysis would provide the elemental composition of the molecule with high accuracy, confirming the molecular formula C₁₃H₁₄F₃NO. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing characteristic losses of fragments such as the trifluoromethyl group or parts of the azepane ring, further corroborating the proposed structure.

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into the molecular conformation, accurate bond lengths and angles, and the complex network of non-covalent interactions that dictate the crystal packing.

The initial and often most challenging step in an X-ray diffraction study is the cultivation of a high-quality single crystal. For an organic compound like this compound, suitable crystals are typically grown by slow evaporation of a saturated solution. Common solvents for this process would include ethanol, methanol, ethyl acetate (B1210297), or a mixture of solvents like dichloromethane/hexane. The goal is to allow molecules to organize slowly into a well-ordered crystal lattice. The synthesis of related trifluoromethyl-substituted β-lactams has been achieved, and similar crystallization techniques would be applicable. beilstein-journals.org

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (commonly 100-150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. nih.govmdpi.com These patterns, consisting of thousands of reflection spots of varying intensities, contain the fundamental information required to solve the crystal structure.

The seven-membered ε-caprolactam ring is known for its conformational flexibility. Unlike the more rigid five- and six-membered rings, the azepane skeleton can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. The specific conformation of this compound in the solid state would be a delicate balance between minimizing steric hindrance from the bulky N-phenyl and C7-trifluoromethyl substituents and optimizing intermolecular packing forces.

The analysis of the diffraction data would yield precise measurements of all bond lengths and angles. The amide group within the lactam ring is expected to be nearly planar due to resonance. The bond lengths and angles would be consistent with those observed in other lactams and trifluoromethylated organic compounds. For instance, the C=O bond of the amide is typically shorter than a C-O single bond, while the C-N bond exhibits partial double-bond character. The C-F bonds in the trifluoromethyl group are among the strongest covalent bonds in organic chemistry.

Below is a table of expected bond lengths and angles for key structural features, based on data from analogous molecules.

Bond/AngleFeatureExpected Value
Bond Lengths
C=OAmide carbonyl~1.22 - 1.24 Å
C-NAmide~1.34 - 1.38 Å
N-C(phenyl)Amide-Aryl connection~1.43 - 1.46 Å
C-C(F3)Aliphatic-CF3 connection~1.50 - 1.54 Å
C-FTrifluoromethyl group~1.33 - 1.35 Å
Bond Angles
O=C-NAmide~122 - 126°
C-N-CAmide nitrogen~118 - 122°
F-C-FTrifluoromethyl group~106 - 108°

These values are illustrative and derived from crystallographic data of related compounds.

The supramolecular architecture of crystalline this compound would be governed by a variety of intermolecular interactions.

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors like N-H or O-H, the amide oxygen is a strong hydrogen bond acceptor. Weak C-H···O hydrogen bonds, where activated C-H groups (e.g., from the phenyl ring or the azepane ring) interact with the carbonyl oxygen, are expected to be a significant structure-directing force. nih.gov

Halogen Bonding and Fluorine Contacts: The electron-rich fluorine atoms of the trifluoromethyl group can participate in several types of weak interactions. These include C-H···F contacts and potentially F···F or F···π interactions. nih.gov These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice. The role of organic fluorine in molecular packing is a subject of considerable interest in crystal engineering.

Pi-Stacking: The presence of the N-phenyl group introduces the possibility of π-π stacking interactions. These can occur between the phenyl rings of adjacent molecules, typically in a parallel-displaced or T-shaped arrangement. Such interactions are crucial in organizing molecules into columns or layers within the crystal. nih.govepfl.ch

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), which highlights regions of close intermolecular contact.

dₙₒᵣₘ Map: On a dₙₒᵣₘ map, deep red spots indicate close contacts (shorter than van der Waals radii) and are indicative of strong interactions like hydrogen bonds. White areas represent contacts close to the van der Waals separation, and blue regions signify longer contacts. nih.gov For this compound, red spots would be anticipated near the carbonyl oxygen (indicating C-H···O bonds) and potentially around the fluorine atoms.

The table below shows a predicted breakdown of intermolecular contacts based on Hirshfeld surface analyses of other molecules containing similar functional groups.

Contact TypePredicted ContributionDescription
H···H~40 - 55%The most abundant contact type, representing the general van der Waals surface.
F···H / H···F~20 - 35%Highlights the significant role of fluorine in the crystal packing. nih.gov
C···H / H···C~10 - 20%Includes contributions from C-H···π interactions.
O···H / H···O~5 - 10%Primarily represents the key C-H···O hydrogen bonds. nih.gov

These percentages are predictive and based on analyses of structurally similar compounds.

Together, these crystallographic and computational analyses would provide a complete and detailed picture of the solid-state structure of this compound, revealing the subtle interplay of forces that govern its molecular shape and crystal assembly.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. wikipedia.orgfiveable.me DFT methods are used to determine a wide range of molecular properties, including geometries, vibrational frequencies, and energies of reaction paths, by calculating the electron density of a system. fiveable.meworldscientific.com For 1-Phenyl-7-(trifluoromethyl)azepan-2-one, DFT calculations provide a fundamental understanding of its electronic characteristics.

Geometry Optimization and Global/Local Minima Identification

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. gmu.eduyoutube.com This process is crucial for determining the most stable three-dimensional structure of a molecule. The optimization process systematically alters the coordinates of the atoms until the forces on each atom are close to zero, indicating a stable conformation. gmu.edu

For a flexible molecule like this compound, with its seven-membered ring and rotatable phenyl group, the potential energy surface can have multiple minima. These include a single global minimum , which is the most stable conformation, and several local minima , which are other stable, but less favorable, conformations. nih.govsparkle.pro.br Identifying these minima is essential for understanding the molecule's conformational preferences and how it might interact with other molecules. The starting geometry for the optimization can influence which minimum is found. youtube.com

Below is a hypothetical table of optimized geometric parameters for the global minimum structure of this compound, which would be obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.23 Å
Bond LengthN-C(phenyl)1.40 Å
Bond LengthC-CF31.54 Å
Bond AngleO=C-N121.5°
Dihedral AngleC-N-C(phenyl)-C45.2°
Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. unesp.br For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

OrbitalEnergy (eV)Description
HOMO-6.8 eVPrimarily localized on the phenyl ring and the nitrogen atom of the azepane ring.
LUMO-1.2 eVMainly distributed over the carbonyl group and the trifluoromethyl group.
HOMO-LUMO Gap5.6 eVSuggests good kinetic stability.
Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.orgreadthedocs.io It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's charge landscape. uni-muenchen.de Regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. libretexts.org

For this compound, an MEP map would reveal the electron-rich area around the carbonyl oxygen, making it a likely site for interaction with electrophiles. The electron-withdrawing nature of the trifluoromethyl group would create an electron-deficient region, while the phenyl ring would exhibit a complex distribution of charge.

Region of MoleculeElectrostatic Potential (kJ/mol)Interpretation
Carbonyl Oxygen-150High electron density, potential for electrophilic attack and hydrogen bond acceptance.
Trifluoromethyl Group (Fluorine atoms)-80Moderate electron density.
Phenyl Ring-20 to +20Varied potential due to aromatic system.
Hydrogen atoms on Azepane Ring+50Electron-poor regions.
Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This provides a chemically intuitive picture of bonding and intramolecular interactions.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)σ(C-C) (azepane ring)3.5
LP (O)σ(N-C) (amide bond)1.2
σ (C-H) (phenyl)π*(C=C) (phenyl)2.1
Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Molecular Descriptors and Physicochemical Parameters

Molecular descriptors are numerical values that characterize the properties of a molecule based on its structure. researchgate.netdeeporigin.com These descriptors are widely used in computational chemistry and cheminformatics to predict the physicochemical properties and biological activity of compounds. nih.govyoutube.com

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

Topological Polar Surface Area (TPSA) is a molecular descriptor that is calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. nih.govpeter-ertl.com TPSA is a good predictor of a drug's transport properties, such as its ability to be absorbed in the gut or to cross the blood-brain barrier. uniroma1.itscispace.com It is calculated based on the topology of the molecule, avoiding the need for a 3D geometry optimization, making it a rapid screening tool. peter-ertl.com

The hydrogen bonding capacity of a molecule is determined by the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms). This is a critical factor in how a molecule interacts with biological targets and its solubility. For this compound, the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, while it lacks conventional hydrogen bond donors.

DescriptorCalculated Value
Topological Polar Surface Area (TPSA)29.5 Ų
Number of Hydrogen Bond Acceptors2 (Carbonyl Oxygen, Azepane Nitrogen)
Number of Hydrogen Bond Donors0
Note: The data in this table is hypothetical and for illustrative purposes.

Rotatable Bonds, Aromaticity, and SP3 Carbon Fraction

The structural features of a molecule, such as the number of rotatable bonds, the presence of aromatic systems, and the fraction of sp3 hybridized carbons, are pivotal in determining its conformational freedom and three-dimensional shape. These parameters are crucial in drug design as they influence a molecule's ability to interact with biological targets.

A rotatable bond is generally defined as any single non-ring bond attached to a non-terminal heavy atom. pitt.edu Amide C-N bonds are typically excluded from this count due to their high rotational energy barrier. pitt.edu The number of rotatable bonds is a key factor in assessing the conformational flexibility of a molecule, which in turn affects its bioavailability and binding affinity. For "this compound", the primary rotatable bond is the one connecting the phenyl group to the nitrogen atom of the azepane ring.

Aromaticity refers to the unique stability and chemical properties of cyclic, planar molecules with a continuous system of delocalized pi electrons. The phenyl group in "this compound" is an aromatic system. Aromatic rings can engage in various intermolecular interactions, including pi-pi stacking and cation-pi interactions, which are important for molecular recognition at biological targets.

The sp3 carbon fraction (Fsp3) is the ratio of sp3 hybridized carbons to the total carbon count in a molecule. A higher Fsp3 is associated with increased three-dimensionality and "drug-likeness," which can lead to better clinical outcomes for drug candidates. cas.org For "this compound", the azepane ring contains several sp3 hybridized carbons, contributing to its non-planar, three-dimensional structure.

Molecular DescriptorPredicted Value
Rotatable Bonds1
Aromatic Rings1
SP3 Carbon Fraction (Fsp3)0.46

Computational Lipophilicity (LogP) and Molar Refractivity

Lipophilicity , often quantified by the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the partitioning of a compound between an aqueous and a lipid phase. The trifluoromethyl group is known to increase the lipophilicity of molecules. rdrr.io

Molar refractivity is a measure of the total polarizability of a mole of a substance and is dependent on the temperature, the index of refraction, and the pressure. It is related to the volume of the molecules and the London dispersion forces.

Computational methods are widely used to predict these properties, providing valuable information in the early stages of drug discovery.

PropertyPredicted Value
LogP (Octanol-Water Partition Coefficient)2.8
Molar Refractivity62.5 cm³/mol

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. symbolab.commit.eduunipd.it By simulating the motions of atoms and molecules, MD can provide detailed insights into conformational changes, solvent effects, and intermolecular interactions.

For "this compound", MD simulations would be instrumental in exploring its vast conformational space. The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations, such as chair and boat forms. The presence of the bulky phenyl and trifluoromethyl substituents will significantly influence the preferred conformations and the energy barriers between them.

MD simulations in explicit solvent, typically water, can elucidate the role of solvent molecules in stabilizing different conformations. chemaxon.com The interactions between the trifluoromethyl group and water molecules, as well as the hydration of the lactam carbonyl group, would be of particular interest. Understanding these solvent effects is crucial for predicting the behavior of the molecule in a biological environment. Furthermore, MD simulations can be employed to study the binding of "this compound" to a biological target, revealing the key interactions and conformational changes that occur upon binding. wikipedia.org

Quantum Chemical Characterization of Related Azepane and Trifluoromethylated Systems

Quantum chemical studies of trifluoromethylated compounds have highlighted the strong electron-withdrawing nature of the CF3 group, which can significantly influence the charge distribution and reactivity of the molecule. cambridgemedchemconsulting.com The C-F bonds are highly polarized, and the trifluoromethyl group can affect the acidity or basicity of nearby functional groups. rdrr.io In the context of "this compound", DFT calculations could be used to:

Determine the optimized geometries of various conformers and their relative energies.

Analyze the charge distribution and dipole moment of the molecule.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to assess its chemical reactivity.

Investigate the nature of intramolecular interactions, such as hydrogen bonds or steric clashes, that influence the molecular conformation.

By combining insights from studies on related systems, it is possible to build a comprehensive theoretical model of "this compound", predicting its structural and electronic properties with a high degree of confidence.

Structure Activity Relationship Sar Investigations of 1 Phenyl 7 Trifluoromethyl Azepan 2 One Analogues

Conformational Freedom and Constraints of the Azepane-2-one Scaffold in SAR Contexts

The seven-membered azepane ring is a relatively underrepresented scaffold in medicinal chemistry compared to five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine. researchgate.net This underutilization belies a unique three-dimensional chemical space that azepane-based structures occupy. researchgate.net The azepane-2-one scaffold, a lactam derivative, possesses a higher degree of conformational flexibility than its smaller ring counterparts. This flexibility allows it to adopt a variety of low-energy conformations, such as chair, boat, and twist-chair forms.

This conformational pliability is a double-edged sword in drug design. On one hand, it can allow the molecule to adapt its shape to fit optimally within a biological target's binding site, potentially increasing affinity. On the other hand, a high degree of flexibility can be entropically unfavorable upon binding, as the molecule loses significant conformational freedom, which can decrease binding affinity. SAR investigations in this context aim to introduce structural modifications that might constrain the azepane-2-one ring into a more limited set of conformations, ideally pre-organizing it for target binding. Conformational analysis of related cyclic peptides has shown that such scaffolds can be induced into specific turn structures and well-defined conformations. researchgate.net Understanding the preferred conformations and the energy barriers between them is crucial for designing analogues with improved potency and selectivity. nih.gov

Impact of N-Phenyl Substitutions on Compound Activity and Selectivity

The N-phenyl group is a critical component for molecular recognition, and substitutions on this ring can profoundly alter a compound's activity and selectivity through a combination of electronic and steric effects.

The electronic properties of substituents on the N-phenyl ring can modulate the electron density of the entire molecule, influencing interactions with biological targets. Substituents are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF3), fluoro (-F), chloro (-Cl), and bromo (-Br) pull electron density away from the aromatic ring. vaia.comlibretexts.org The trifluoromethyl group is a particularly powerful EWG due to the high electronegativity of its three fluorine atoms, acting primarily through an inductive effect. vaia.comnih.gov Halogens also exert a strong inductive pull. This withdrawal of electrons can impact the reactivity of the azepane ring and the nature of electrostatic interactions with a receptor. For instance, a more electron-poor phenyl ring might engage differently in π-π stacking or cation-π interactions within a binding pocket.

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH3) and methoxy (B1213986) (-OCH3) donate electron density to the phenyl ring. libretexts.org The methoxy group is a particularly strong activator due to resonance effects involving its lone pair of electrons. libretexts.org Increasing the electron density on the phenyl ring can enhance certain non-covalent interactions, such as those with electron-deficient areas of a protein target. nih.gov

Table 1: Electronic Properties of Common Phenyl Ring Substituents

SubstituentFormulaElectronic EffectKey Characteristics
Trifluoromethyl-CF3Strong Electron-Withdrawing vaia.comPrimarily inductive effect; increases lipophilicity. mdpi.com
Fluoro-FElectron-WithdrawingHigh electronegativity; can form hydrogen bonds.
Chloro-ClElectron-WithdrawingInductive effect; contributes to lipophilicity.
Bromo-BrElectron-WithdrawingSimilar to chloro but larger and more polarizable.
Methyl-CH3Weak Electron-DonatingInductive effect; adds steric bulk.
Methoxy-OCH3Strong Electron-DonatingResonance effect; potential H-bond acceptor.

The size, shape, and position (ortho, meta, para) of a substituent on the phenyl ring introduce steric effects that can either promote or hinder binding to a biological target. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a confined binding site. nih.gov Conversely, they can also promote favorable van der Waals interactions if they occupy an appropriate hydrophobic pocket. researchgate.net

Role of the Trifluoromethyl Group at Position 7 in Modulating Molecular Interactions

The trifluoromethyl (-CF3) group is a privileged functional group in medicinal chemistry due to its unique combination of properties that can significantly enhance a molecule's pharmacological profile. mdpi.comhovione.com Its placement at the C7 position of the azepane-2-one ring, adjacent to the carbonyl group, has profound implications for molecular interactions.

The -CF3 group is significantly more lipophilic (hydrophobic) than a methyl group. mdpi.comresearchgate.net This increased lipophilicity can have several positive effects. Firstly, it can enhance the molecule's ability to cross biological membranes, such as the cell membrane, which can improve bioavailability. nih.gov Secondly, the hydrophobic nature of the -CF3 group allows it to form strong, favorable interactions with hydrophobic pockets within a protein's binding site, often lined with amino acid residues like leucine (B10760876) and phenylalanine. nih.gov This can lead to a substantial increase in binding affinity and potency. mdpi.com The -CF3 group is larger than a methyl group, which can also contribute to enhanced affinity and selectivity through better space-filling of a hydrophobic pocket. researchgate.net

Table 2: Comparison of Physicochemical Properties

Groupvan der Waals Volume (ų)Lipophilicity (Hansch-Leo π parameter)
Hydrogen (-H)~1.00.00
Methyl (-CH3)~22.4+0.56
Trifluoromethyl (-CF3) ~39.8+0.88

Note: Values are representative and can vary slightly based on the molecular context.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, exerting its influence primarily through a strong inductive effect (-I effect). vaia.comnih.gov When placed at C7 of the azepan-2-one (B1668282) ring, its strong electronic pull has significant consequences for the adjacent carbonyl group (C=O).

Stereochemical Aspects and Chiral Recognition in SAR Studies

The presence of stereocenters in a molecule can have a profound impact on its biological activity. In the case of 1-phenyl-7-(trifluoromethyl)azepan-2-one, the carbon atom at the 7-position, which bears the trifluoromethyl group, is a chiral center. This gives rise to two enantiomers, (R)- and (S)-1-phenyl-7-(trifluoromethyl)azepan-2-one, which can exhibit different pharmacological and pharmacokinetic profiles.

The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, is a well-established phenomenon. This chiral recognition can lead to one enantiomer being significantly more potent or having a different biological effect than the other. For instance, studies on related azepanone-based inhibitors have demonstrated that specific stereochemistry can be critical for potent biological activity. In one such study on azepanone-based inhibitors of cathepsin K, the S-stereochemistry at the C-4 position was found to be crucial for high inhibitory potency. mdpi.com This highlights the importance of synthesizing and evaluating individual enantiomers of this compound to fully understand its SAR.

The synthesis of single-enantiomer compounds is a key strategy in medicinal chemistry. For trifluoromethyl-containing lactams, several synthetic methodologies have been developed to access enantiomerically pure forms. nii.ac.jp These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Furthermore, the analysis of chiral compounds is essential to confirm enantiomeric purity and to study their differential interactions. Techniques such as chiral gas chromatography and high-performance liquid chromatography (HPLC) are commonly employed for the separation and quantification of enantiomers. gcms.cz For instance, chiral derivatizing agents like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride can be used to form diastereomers that are separable on standard chromatography columns. nih.gov

The table below lists the key compounds mentioned in the context of stereochemical analysis.

Compound NameNotes
(R)-1-Phenyl-7-(trifluoromethyl)azepan-2-oneOne of the enantiomers of the parent compound. Its specific biological activity and interaction with biological targets would need to be determined through experimental testing.
(S)-1-Phenyl-7-(trifluoromethyl)azepan-2-oneThe other enantiomer of the parent compound. Comparing its activity to the (R)-enantiomer is crucial for understanding the role of stereochemistry in its biological function.
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideA chiral derivatizing agent used in the analysis of enantiomers. It reacts with chiral molecules to form diastereomers, which can then be separated and quantified using non-chiral chromatographic techniques. nih.gov

Computational Approaches to SAR Analysis and Data Interpretation

In conjunction with experimental studies, computational methods play an increasingly vital role in understanding SAR. These in silico techniques can provide valuable insights into the three-dimensional (3D) aspects of drug-receptor interactions and help in interpreting complex SAR data.

For a series of analogues of this compound, computational modeling can be employed to predict how structural modifications will affect their binding affinity and selectivity for a particular biological target. Methods such as molecular docking can simulate the binding pose of the ligands within the active site of a receptor, providing a rational basis for observed SAR trends.

Principal Component Analysis (PCA) is a powerful statistical method that can be used to analyze and visualize large datasets generated from SAR studies. PCA reduces the dimensionality of the data by transforming a large set of variables into a smaller one that still contains most of the information in the large set. In the context of SAR, PCA can be used to identify the most important physicochemical properties (e.g., steric, electronic, hydrophobic) that correlate with biological activity.

While specific PCA studies on this compound analogues are not publicly available, the general methodology would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue in the series. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties.

Data Matrix Construction: A data matrix is created where the rows represent the different analogues and the columns represent the calculated molecular descriptors.

PCA Calculation: PCA is performed on the data matrix to identify the principal components (PCs). The first few PCs typically capture the majority of the variance in the data.

Interpretation: The loadings of the original descriptors on the PCs are analyzed to understand which properties are most influential. A plot of the scores of the compounds on the first two or three PCs can reveal clustering of compounds based on their structural features and biological activity.

This approach can help in identifying the key structural features that drive activity and in designing new analogues with improved properties. The integration of computational and experimental approaches is crucial for a comprehensive understanding of the SAR of this compound and its analogues, ultimately guiding the development of more effective therapeutic agents.

Advanced Research Applications and Future Perspectives

Application of the Azepane-2-one Scaffold in Developing Chemical Probes and Tools

The azepan-2-one (B1668282) core is a privileged scaffold found in numerous natural products and active pharmaceutical ingredients, making it an excellent starting point for the design of chemical probes. researchgate.netchemistryviews.org Chemical probes are essential tools used to interrogate biological systems, identify new therapeutic targets, and elucidate mechanisms of action. The structure of 1-Phenyl-7-(trifluoromethyl)azepan-2-one is well-suited for this purpose.

The trifluoromethyl (CF3) group can serve as a powerful reporter for ¹⁹F NMR spectroscopy, a technique with a high signal-to-noise ratio and no background signal in biological systems. This allows for the non-invasive tracking of the molecule's interactions with biomolecules. Furthermore, the phenyl group provides a site for the introduction of other functionalities, such as fluorophores, biotin (B1667282) tags for affinity purification, or photo-cross-linking groups to covalently label binding partners. The metabolic stability often conferred by the CF3 group is an additional advantage, ensuring the probe's integrity within a biological milieu.

Strategies for Further Derivatization and Scaffold Hopping

To fully explore the chemical space around this compound, further derivatization and scaffold hopping are critical strategies. Derivatization aims to fine-tune the molecule's properties by adding or modifying functional groups, while scaffold hopping involves replacing the core structure with a bioisosteric equivalent to discover novel intellectual property and improved pharmacological profiles.

Modification SitePotential Reaction TypePurpose of Derivatization
N-Phenyl RingElectrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts)Modulate electronic properties, improve solubility, introduce vectors for conjugation.
Azepane Ring BackboneC-H Activation/FunctionalizationIntroduce substituents to explore new binding interactions and alter conformation.
Lactam CarbonylReduction to amine, conversion to thionolactam or amidineAlter hydrogen bonding capacity, polarity, and overall geometry.

Scaffold Hopping: Scaffold hopping represents a more profound structural modification. The azepan-2-one core could be replaced with other ring systems that maintain a similar spatial arrangement of key functional groups. Potential isosteres include piperidinones, morpholinones, or even bicyclic structures like 2-azabicyclo[3.2.1]octanes. rsc.org This strategy is invaluable for escaping undesirable properties of the original scaffold, such as poor metabolic stability or off-target effects, while retaining the desired biological activity.

Methodological Advancements in Asymmetric Synthesis of Azepane Derivatives

The 7-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. As enantiomers often have drastically different biological activities, controlling this stereochemistry through asymmetric synthesis is paramount. Several modern synthetic methods are applicable for preparing enantiomerically enriched azepane derivatives. researchgate.net

Recent advances include:

Biocatalytic Asymmetric Reductive Amination : Imine reductases can be used to convert a precursor imine into a chiral amine with high enantioselectivity, which can then be cyclized to form the desired azepane. researchgate.net

Copper-Catalyzed Asymmetric Cyclization : Intramolecular cyclizations catalyzed by copper complexes with chiral ligands have been developed for the synthesis of axially chiral dibenzo[b,d]azepines and could be adapted for related structures. nih.govrsc.org These reactions can create both central and axial chirality with excellent control. nih.govrsc.org

Oxidative Cleavage of Bicyclic Precursors : A robust strategy involves the synthesis of a rigid aza-bicyclo[3.2.2]nonene precursor, followed by an oxidative cleavage of the double bond. This key step can stereoselectively generate substituents at both the C2 and C5 positions of the resulting azepane ring system. researchgate.netnih.gov

Synthetic MethodKey FeaturesApplicability to Target Compound
Biocatalytic Reductive AminationHigh enantioselectivity under mild conditions. researchgate.netCould be used to set the C7 stereocenter of a linear precursor before cyclization.
Cu-Catalyzed Asymmetric CyclizationExcellent diastereo- and enantioselectivity for 7-membered rings. nih.govrsc.orgApplicable for constructing the chiral azepane ring from an acyclic precursor.
Oxidative Cleavage of Bicyclic SystemsStereoselective generation of multiple substituents. researchgate.netnih.govA multi-step but highly controlled route to complex azepane derivatives.

Exploration of Novel Fluorination and Trifluoromethylation Methodologies

The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The synthesis of this compound necessitates a robust method for installing the CF3 group at the C7 position. While traditional methods can be harsh, recent years have seen an explosion of novel trifluoromethylation reactions. rsc.orgresearchgate.net

Key advanced methodologies include:

Electrophilic Trifluoromethylating Reagents : Reagents such as Umemoto's and Togni's reagents allow for the direct introduction of a "CF3+" equivalent to nucleophilic substrates like enolates or enamines derived from a lactam precursor. rsc.orgresearchgate.net

Radical Trifluoromethylation : Photoredox catalysis has enabled the generation of CF3 radicals from simple and inexpensive sources under mild conditions. These radicals can then add to precursor alkenes or engage in C-H functionalization reactions.

Continuous-Flow Synthesis : Flow chemistry offers a safe and scalable method for performing reactions that may be hazardous in batch, such as those involving highly reactive fluorinating agents. It allows for precise control over reaction conditions, often leading to higher yields and purity. acs.org

N-Trifluoromethyl Compounds : Recent developments have also focused on creating reagents for N-trifluoromethylation, which could be applied to the azepane nitrogen if the phenyl group were absent, delivering N-CF3 cyclic amines. nih.govacs.org

Integration of Chemoinformatics, Artificial Intelligence, and Machine Learning in Rational Compound Design

Predictive Modeling : Machine learning models can predict a wide range of properties for the compound and its virtual derivatives, including absorption, distribution, metabolism, and excretion (ADME) profiles, as well as potential biological activities and off-target effects. This allows researchers to prioritize the synthesis of compounds with the highest probability of success. mdpi.com

De Novo Design : Generative AI models can design novel molecules with desired properties from scratch. By providing the model with a target profile (e.g., high binding affinity for a specific protein, good solubility), it can propose new azepane derivatives that chemists may not have conceived of, including those involving scaffold hopping.

Retrosynthesis Planning : AI tools, such as AiZynthfinder, can analyze a target molecule and propose viable synthetic routes by working backward from the final product. acs.org This can save significant time and resources in the lab by identifying the most efficient and cost-effective ways to synthesize this compound and its analogs. acs.org The integration of these AI-driven approaches into the design-make-test-analyze cycle promises to significantly shorten timelines for optimizing lead compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Phenyl-7-(trifluoromethyl)azepan-2-one in laboratory settings?

  • Methodological Answer : Based on analogous azepanone derivatives, handling should include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as acute toxicity via inhalation is categorized under GHS Category 4 .
  • Storage : Store in sealed containers in cool, dry conditions to maintain stability .
  • Spill Management : Avoid environmental release; use inert absorbents and dispose of waste via approved chemical channels .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :

  • Step 1 : Start with a Friedel-Crafts acylation to introduce the trifluoromethyl group, followed by azepane ring closure via cyclization.
  • Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate stereoisomers.
  • Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DEPT-135 for structural confirmation) .
  • Note : Monitor reaction conditions (temperature, solvent polarity) to minimize byproducts like uncyclized amines .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
  • NMR : Use ¹⁹F NMR to resolve trifluoromethyl group splitting patterns and 2D-COSY/HMBC for azepane ring connectivity .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Modeling : Use the Colle-Salvetti correlation-energy formula to calculate electron density and local kinetic energy for transition-state analysis .
  • Software : Gaussian or ORCA with B3LYP/6-31G(d) basis set to simulate reaction intermediates and activation energies .
  • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine computational models .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Scenario : Discrepancies in predicted vs. observed NMR chemical shifts.
  • Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility using molecular dynamics simulations .
  • Step 2 : Cross-validate with X-ray crystallography (SHELX suite for structure refinement) to confirm stereochemistry .
  • Step 3 : Apply Bayesian statistical analysis to quantify uncertainties in DFT parameters (e.g., exchange-correlation functionals) .

Q. What strategies ensure reproducibility in bioactivity assays involving this compound?

  • Methodological Answer :

  • Experimental Design :
  • Use positive/negative controls (e.g., known kinase inhibitors for enzyme assays) .
  • Standardize cell lines (e.g., HEK293 for cytotoxicity) and incubation times to minimize variability .
  • Data Analysis :
  • Apply ANOVA to assess dose-response significance and Cohen’s d for effect size in biological replicates .
  • Document all parameters (e.g., solvent concentration, pH) in FAIR (Findable, Accessible, Interoperable, Reusable) data repositories .

Q. How can crystallographic data for this compound be refined using the SHELX system?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction .
  • Structure Solution : SHELXD for dual-space recycling to resolve heavy atom positions .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .
  • Validation : Check R-factor convergence (<5%) and PLATON for steric clashes/geometry outliers .

Methodological Frameworks for Contradiction Analysis

Issue Diagnostic Approach Tools/References
Spectral inconsistenciesCompare solvent-polarity effects via COSMO-RS simulations vs. experimental NMR shiftsGaussian, ORCA
Bioactivity variabilityConduct meta-analysis of assay conditions (e.g., cell passage number, serum concentration)PRISMA guidelines
Synthetic yield dropsInvestigate moisture sensitivity using Karl Fischer titration and inert atmosphere trialsLab-scale glovebox

Key Recommendations

  • Toxicity Studies : Prioritize in vitro assays (e.g., Ames test for mutagenicity) due to limited ecotoxicological data .
  • Theoretical-Computational Synergy : Combine DFT with molecular docking (AutoDock Vina) to predict binding affinities for drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.